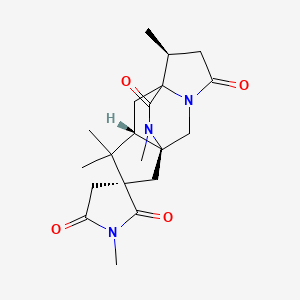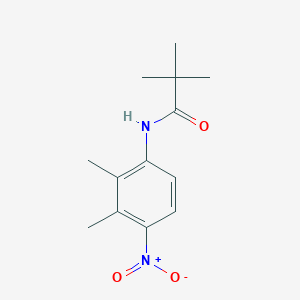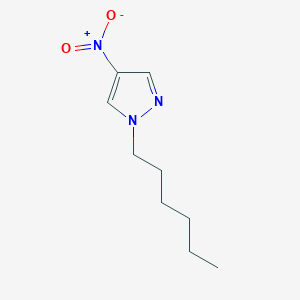
Acide 2-(1H-pyrrol-1-yl)téréphtalique
Vue d'ensemble
Description
2-(1H-pyrrol-1-yl)terephthalic acid is a chemical compound with the molecular formula C12H9NO4 and a molecular weight of 231.2 g/mol . It is a derivative of pyrrole, a five-membered aromatic heterocycle .
Synthesis Analysis
The synthesis of pyrrole derivatives involves various methods. One such method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This preparative procedure is highly tolerant of various functional groups .
Molecular Structure Analysis
The molecular structure of 2-(1H-pyrrol-1-yl)terephthalic acid consists of a pyrrole ring attached to a terephthalic acid moiety . The pyrrole ring is a five-membered aromatic heterocycle with four carbon atoms and one nitrogen atom .
Applications De Recherche Scientifique
Chimie médicinale : Agents antimicrobiens et antitumoraux
L'acide 2-(1H-pyrrol-1-yl)téréphtalique est prometteur dans la synthèse de composés aux propriétés antimicrobiennes. Il a été utilisé pour créer des dérivés qui présentent une action contre les enzymes DHFR et réductase de l'énoyl-ACP, qui sont essentielles dans les voies métaboliques des micro-organismes . De plus, les dérivés du pyrrole ont été évalués pour leur activité antitumorale, indiquant une utilisation potentielle dans le traitement du cancer .
Science des matériaux : Synthèse avancée de polymères
En science des matériaux, ce composé est utilisé pour la synthèse de polymères avancés. Ses dérivés peuvent être incorporés dans les polymères pour améliorer leurs propriétés, telles que la conductivité électrique et la stabilité thermique, qui sont essentielles pour les matériaux haute performance .
Science de l'environnement : Surveillance et contrôle de la pollution
Les dérivés du composé pourraient jouer un rôle en science de l'environnement, en particulier dans le développement de capteurs pour la surveillance de la pollution. Ces capteurs peuvent détecter des substances dangereuses dans l'environnement, contribuant ainsi aux efforts de contrôle de la pollution et de protection de l'environnement .
Chimie analytique : Chromatographie et spectroscopie
En chimie analytique, l'this compound est un intermédiaire précieux dans la synthèse de colorants et de réactifs utilisés en chromatographie et en spectroscopie. Ces applications sont essentielles pour l'analyse qualitative et quantitative des substances .
Biotechnologie : Biosenseurs et bio-imagerie
Les applications biotechnologiques comprennent le développement de biosenseurs et d'agents de bio-imagerie. Les dérivés du composé peuvent être utilisés pour créer des biosenseurs qui détectent des molécules biologiques, ce qui est essentiel pour le diagnostic médical et la recherche. De plus, ils peuvent servir d'agents de contraste en bio-imagerie, offrant des images plus claires des tissus biologiques .
Recherche pharmaceutique : Développement de médicaments
En recherche pharmaceutique, l'this compound est impliqué dans la synthèse de nouveaux candidats médicaments. Ses dérivés sont étudiés pour leur potentiel thérapeutique dans diverses maladies, notamment les maladies infectieuses et les affections nécessitant des médicaments anti-inflammatoires .
Safety and Hazards
The safety data sheet for a similar compound, 3-(1H-Pyrrol-1-yl)benzoic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Mécanisme D'action
Target of Action
Compounds with a similar pyrrolopyrazine scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It’s suggested that the compound might participate in reactions involving c–c bond cleavage and new c–c and c–n bond formation .
Biochemical Pathways
Compounds with similar structures have been known to affect various biological pathways, particularly those related to their biological activities .
Result of Action
Based on its potential mode of action, it might induce changes at the molecular level, leading to various cellular responses .
Analyse Biochimique
Biochemical Properties
2-(1H-pyrrol-1-yl)terephthalic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with metal ions, although its reducing ability is not strong enough to completely reduce these ions . Additionally, the compound’s structure allows it to participate in various C-H bond functionalization reactions, which are crucial in biochemical pathways .
Cellular Effects
The effects of 2-(1H-pyrrol-1-yl)terephthalic acid on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with specific enzymes and proteins can lead to changes in cellular activities, including alterations in metabolic flux and gene expression patterns .
Molecular Mechanism
At the molecular level, 2-(1H-pyrrol-1-yl)terephthalic acid exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to participate in oxidative cyclization reactions, which involve C-C bond cleavage and new C-C and C-N bond formation . These interactions can result in significant changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1H-pyrrol-1-yl)terephthalic acid change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular activities, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 2-(1H-pyrrol-1-yl)terephthalic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing specific biochemical pathways. At higher doses, it can lead to toxic or adverse effects, including disruptions in cellular function and metabolic processes . Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety.
Metabolic Pathways
2-(1H-pyrrol-1-yl)terephthalic acid is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound has been shown to inhibit specific enzymes, leading to changes in the levels of certain metabolites . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 2-(1H-pyrrol-1-yl)terephthalic acid within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins, which facilitate its localization and accumulation in certain cellular compartments . These interactions are important for understanding how the compound exerts its effects at the cellular level.
Subcellular Localization
2-(1H-pyrrol-1-yl)terephthalic acid is localized in specific subcellular compartments, which influences its activity and function. The compound may be directed to particular organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
2-pyrrol-1-ylterephthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c14-11(15)8-3-4-9(12(16)17)10(7-8)13-5-1-2-6-13/h1-7H,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZZEAZJBAQLLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=CC(=C2)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1040713-41-4 | |
| Record name | 2-(1H-pyrrol-1-yl)benzene-1,4-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Chloro-N-(4-chloro-2-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1384812.png)

![N-Ethyl-N-[2-(5-methoxy-1H-benzimidazol-2-YL)-ethyl]amine](/img/structure/B1384818.png)
![1-[1-(Methoxymethyl)cyclopentyl]methanamine](/img/structure/B1384820.png)



![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1384826.png)



